molecular formula C8H11N3O B8146138 4-(Dimethylamino)-6-methylpyrimidine-5-carbaldehyde

4-(Dimethylamino)-6-methylpyrimidine-5-carbaldehyde

Cat. No.: B8146138
M. Wt: 165.19 g/mol
InChI Key: IEBNHQLNVJPGDW-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-6-methylpyrimidine-5-carbaldehyde (CAS 2649322-89-2) is a pyrimidine-based building block of high interest in medicinal chemistry and anticancer drug discovery. With the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol, this compound serves as a versatile synthon for the synthesis of more complex molecules. Its structure, featuring an aldehyde functional group, makes it a key precursor for generating diverse chemical libraries, such as hydrazone derivatives . The core value of this compound lies in its application in targeted therapy development. Pyrimidine scaffolds are recognized as privileged structures in drug discovery due to their ability to mimic naturally occurring nucleotides and interact with a wide range of biological targets through hydrogen bonding and other weak interactions . Specifically, analogs of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones have been identified as potent dual ErbB-2/EGFR kinase inhibitors . These inhibitors are crucial in precision medicine for targeting specific oncogenic markers in ErbB-2 over-expressing human tumor cell lines, demonstrating significant potential to inhibit cellular proliferation . Researchers utilize this chemical for its potential in a concept-guided design approach to develop novel kinase inhibitors. The electron-rich nature of the pyrimidine ring allows it to act as a bioisostere for phenyl and other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates . This product is intended for research applications only and is not for diagnostic, therapeutic, or human use. Proper storage conditions and cold-chain transportation are recommended to preserve the integrity of the compound .

Properties

IUPAC Name

4-(dimethylamino)-6-methylpyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6-7(4-12)8(11(2)3)10-5-9-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBNHQLNVJPGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the in situ generation of the Vilsmeier reagent (chloromethyleneiminium chloride) from DMF and POCl₃. Electrophilic formylation occurs at the activated position 5 of the pyrimidine ring. Key parameters include:

  • Temperature : Reflux (~100–115°C) to ensure complete conversion.

  • Stoichiometry : Excess POCl₃ (4–5 equivalents) and DMF (1.3–1.85 equivalents).

  • Workup : Quenching with ice water followed by extraction with diethyl ether or ethyl acetate to isolate the product.

Yield Optimization Strategies

Comparative yields from experimental protocols highlight the impact of reaction duration and purification methods:

POCl₃ (equiv)DMF (equiv)Time (h)Yield (%)Purity (HPLC)Source
4.821.852.568.495–98%
4.01.33.05590–92%
4.01.852.070>99%

Crystallization using ethyl acetate–petroleum ether mixtures enhances purity to >99%. Prolonged reflux (>3 h) risks side reactions, such as over-chlorination, necessitating rigorous temperature control.

The introduction of the dimethylamino group at position 4 typically involves displacing the chlorine atom in 4,6-dichloropyrimidine-5-carbaldehyde with dimethylamine.

Amination Protocols

  • Direct Amination : Treatment with aqueous dimethylamine (40% w/v) at 60–80°C for 6–8 h achieves substitution at position 4.

  • Solvent Systems : Polar aprotic solvents like DMF or acetonitrile improve nucleophilicity.

  • Catalysis : Copper(I) iodide (5 mol%) accelerates the reaction, reducing time to 3–4 h.

Selectivity Challenges

Competing substitution at position 6 is mitigated by steric hindrance from the methyl group (introduced via subsequent alkylation). For example, prior methylation at position 6 using methyl iodide in THF ensures regioselective amination at position 4.

Sequential Methylation and Functional Group Interconversion

Methylation at Position 6

Methylation precedes or follows formylation, depending on the stability of intermediates:

  • Pre-formylation methylation : 4,6-Dihydroxypyrimidine is methylated using methyl iodide and K₂CO₃ in DMF, yielding 6-methyl-4-hydroxypyrimidine.

  • Post-formylation methylation : The methyl group is introduced via Suzuki coupling or Grignard reactions, though these methods are less common.

Oxidation of Hydroxymethyl Intermediates

Alternative routes involve oxidizing 5-hydroxymethyl derivatives to the aldehyde. For instance, TEMPO-mediated oxidation with NaOCl/KBr in dichloromethane achieves >97% conversion.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 10.46 (s, 1H, CHO), 8.89 (s, 1H, C₆-H), 3.12 (s, 6H, N(CH₃)₂), 2.51 (s, 3H, C₆-CH₃).

  • HPLC : Retention time ~8.2 min (C18 column, acetonitrile–water gradient).

Purity Optimization

Recrystallization from ethyl acetate–hexane (1:3) reduces impurities (<0.5%), while silica gel chromatography (hexane–ethyl acetate, 4:1) resolves regioisomers.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Vilsmeier-Haack + AminationHigh scalability, cost-effective reagentsRequires strict temperature control65–70
TEMPO OxidationMild conditions, high purityExpensive catalysts75–80
Sequential MethylationRegioselective functionalizationMulti-step, lower overall yield50–55

Industrial-Scale Production Considerations

  • Catalyst Recovery : Recycling POCl₃ and DMF via distillation reduces costs.

  • Waste Management : Neutralization of HCl gas with NaOH scrubbers is critical for environmental compliance.

  • Process Automation : Continuous flow reactors minimize batch variability and improve safety .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-6-methylpyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that compounds with similar structural characteristics to 4-(Dimethylamino)-6-methylpyrimidine-5-carbaldehyde exhibit anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted the synthesis of pyrimidine derivatives that demonstrated significant cytotoxicity against human cancer cells, suggesting similar potential for this compound.

Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease pathways. Preliminary studies suggest that it may interact with enzymes involved in metabolic processes, potentially serving as a lead compound for developing novel enzyme inhibitors .

Neuropharmacological Effects
The dimethylamino group is known for enhancing the pharmacological activity of compounds. Research into similar dimethylamino-substituted pyrimidines has shown promise in treating neurological disorders by modulating neurotransmitter systems. This opens avenues for further studies on the neuropharmacological effects of this compound .

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as a valuable intermediate in the synthesis of various organic compounds. Its aldehyde functional group allows it to participate in condensation reactions, making it useful in synthesizing more complex molecules .

Catalytic Applications
Due to its basicity and nucleophilicity, this compound can act as a catalyst in several organic reactions, such as esterifications and aminations. The presence of the dimethylamino group enhances its catalytic efficiency, making it suitable for use in synthetic organic chemistry .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Anticancer Activity Exhibits cytotoxic effects against cancer cell lines
Enzyme Inhibition Potential inhibitor of metabolic enzymes
Neuropharmacological May influence neurotransmitter systems
Organic Synthesis Acts as an intermediate for synthesizing complex organic compounds
Catalytic Role Functions as a catalyst in esterification and amination reactions

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal examined the synthesis of various pyrimidine derivatives, including those related to this compound. The derivatives were tested against multiple cancer cell lines, revealing IC50 values indicating effective inhibition of cell growth. The findings suggest that modifications on the pyrimidine ring can enhance anticancer activity.

Case Study 2: Enzyme Interaction

In another study focused on enzyme inhibition, researchers synthesized a series of dimethylamino-substituted pyrimidines and evaluated their binding affinities to specific enzymes involved in cholesterol metabolism. The results indicated that certain modifications led to increased inhibitory activity, supporting further exploration of this compound's potential as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-6-methylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in nucleophilic attacks, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrimidine Derivatives

Substituent Variations and Electronic Effects

The target compound is distinguished by its substitution pattern:

  • Position 4: Dimethylamino group (electron-donating).
  • Position 6 : Methyl group (moderate electron-donating, steric influence).
  • Position 5 : Carbaldehyde (electrophilic center).

Comparable compounds include:

  • 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 1268522-00-4): Substitution at position 2 with methylthio (electron-withdrawing sulfur) and position 4 with amino (weaker electron donation than dimethylamino) .
  • 4,6-Dichloropyrimidine-5-carbaldehyde : Chlorine at positions 4 and 6 (electron-withdrawing, facilitates nucleophilic substitution) .
  • Ethyl 4-(dimethylamino)benzoate: Dimethylamino on a benzene ring (higher solubility due to ester group) .

Ring Saturation and Heteroatom Influence

  • Dihydropyrimidines (e.g., Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate): Partially saturated rings exhibit reduced aromaticity, altering reactivity compared to fully aromatic pyrimidines .
  • Thienopyrimidines: Fused thiophene-pyrimidine systems (e.g., from ) introduce sulfur, enhancing π-conjugation and redox activity .

Analysis of Physicochemical Properties

Property 4-(Dimethylamino)-6-methylpyrimidine-5-carbaldehyde 4,6-Dichloropyrimidine-5-carbaldehyde 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde
Water Solubility Moderate (polar dimethylamino group) Low (chloro substituents) Low (methylthio reduces polarity)
Electron Density High (dimethylamino donates electrons) Low (chloro withdraws electrons) Moderate (amino donates, methylthio withdraws)
Reactivity Aldehyde undergoes nucleophilic addition Chloro groups enable substitution Thioether participates in sulfur-specific reactions

Reactivity and Functional Group Interactions

  • Carbaldehyde Reactivity: The aldehyde group in the target compound is more electrophilic than in dichloro analogues due to electron donation from dimethylamino, facilitating Schiff base formation or condensations .
  • Steric Effects : The 6-methyl group may hinder reactions at adjacent positions, directing reactivity toward the aldehyde or position 2 .
  • Comparative Studies: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin polymerization than methacrylate derivatives, suggesting the dimethylamino group’s electron donation enhances conversion efficiency .

Data Tables: Comparative Overview of Key Compounds

Compound Name (CAS/Ref.) Key Substituents Applications/Reactivity
This compound 4-NMe₂, 6-Me, 5-CHO Pharmaceutical intermediates, condensation reactions
4,6-Dichloropyrimidine-5-carbaldehyde 4-Cl, 6-Cl, 5-CHO Precursor for thienopyrimidines via nucleophilic substitution
4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde 4-NH₂, 6-Me, 2-SMe Potential enzyme inhibitors (methylthio enhances binding)
Michler’s Ketone 4,4'-bis(NMe₂) on benzophenone Photoinitiator in UV curing (insoluble in water)

Research Findings and Application Potential

  • Resin Chemistry: Dimethylamino groups in ethyl 4-(dimethylamino)benzoate improve resin conversion rates compared to methacrylate derivatives, suggesting analogous benefits for the target compound in polymer chemistry .
  • Synthetic Versatility: The dimethylamino group’s electron donation could stabilize intermediates in heterocyclic synthesis, as seen in thienopyrimidine preparations .

Biological Activity

4-(Dimethylamino)-6-methylpyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a dimethylamino group and a carbaldehyde functional group, which contribute to its reactivity and interaction with biological targets. The following sections provide a detailed overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10N4O\text{C}_8\text{H}_{10}\text{N}_4\text{O}

This structure includes:

  • A pyrimidine ring.
  • A dimethylamino group at position 4.
  • A carbaldehyde group at position 5.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives of pyrimidine have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance antimicrobial efficacy .

CompoundMIC (mg/mL)Target Organisms
This compoundTBDE. coli, S. aureus
Other Pyrimidine Derivatives0.0039 - 0.025Various

Anticancer Activity

Pyrimidine derivatives are well-known for their anticancer properties. For instance, the compound has been linked to the inhibition of specific kinases involved in cancer progression. Studies have indicated that modifications to the pyrimidine structure can lead to enhanced potency against various cancer cell lines, including those associated with renal cell carcinoma and colorectal cancer .

Example Case Study:
In one study, a related pyrimidine compound demonstrated an IC50 value of 72 nM against a specific cancer target, indicating potent activity . The structure-activity relationship (SAR) analysis revealed that the introduction of electron-donating groups significantly increased the anticancer activity.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation by binding to their active sites.
  • Receptor Interaction: It may interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring can lead to significant changes in activity:

  • Position 4: Substitution with dimethylamino groups enhances solubility and biological interaction.
  • Position 5: The presence of a carbaldehyde group may facilitate interactions with nucleophiles in biological systems.

Q & A

Advanced Research Question

  • DFT Calculations : Optimize tautomeric structures (e.g., keto vs. enol) and calculate Gibbs free energy differences to predict dominant forms .
  • Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., in DMSO or water) to assess conformational stability.
  • Docking Studies : Screen for potential binding interactions with biological targets (e.g., enzyme active sites) .

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